molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile

Cat. No.: B1334648
CAS No.: 60207-22-9
M. Wt: 268.11 g/mol
InChI Key: UPIQMVADUQYNGB-UHFFFAOYSA-N
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Description

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is an organic compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound features a benzonitrile group attached to a 1,3-dioxolane ring, which is further substituted with a bromomethyl group. It is commonly used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(hydroxymethyl)benzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridinium tribromide or N-bromosuccinimide (NBS)

    Temperature: Room temperature to 40°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 2-Bromomethyl-1,3-dioxolane
  • 4-(Acetoxymethyl)benzonitrile

Uniqueness

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is unique due to the combination of the benzonitrile and 1,3-dioxolane moieties, which impart distinct reactivity and stability. This structural uniqueness makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIQMVADUQYNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383864
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-22-9
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 112 parts of 4-(2-bromoacetyl)-benzonitrile in 320 parts of butanol are added 5 parts of 4-methylbenzenesulfonic acid and 360 parts of benzene. Then there are added dropwise 46.5 parts of 1,2-ethanediol. Upon completion, sitrring is continued for 4 hours at reflux. The reaction mixture is evaporated. The oily residue is crystallized from 2,2'-oxybispropane. The product is filtered off and recrystallized from methanol, yielding 95.12 parts of 4-[2-(bromomethyl)-1,3-dioxolan-2-yl] benzonitrile; mp. 92.4° C.
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